4-fluoro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide
CAS No.:
Cat. No.: VC14753126
Molecular Formula: C22H20F2N2O3S
Molecular Weight: 430.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H20F2N2O3S |
|---|---|
| Molecular Weight | 430.5 g/mol |
| IUPAC Name | 4-fluoro-N-[3-(4-fluorophenyl)sulfonyl-4,5-dimethyl-1-prop-2-enylpyrrol-2-yl]benzamide |
| Standard InChI | InChI=1S/C22H20F2N2O3S/c1-4-13-26-15(3)14(2)20(30(28,29)19-11-9-18(24)10-12-19)21(26)25-22(27)16-5-7-17(23)8-6-16/h4-12H,1,13H2,2-3H3,(H,25,27) |
| Standard InChI Key | HHEWGVJGKBTTEY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)F)NC(=O)C3=CC=C(C=C3)F)CC=C)C |
Introduction
4-Fluoro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide is a complex organic compound featuring a unique combination of functional groups, including a fluorinated benzamide core linked to a pyrrole moiety, which is further substituted with a sulfonyl group and an allyl group. This compound's molecular formula is C22H20F2N2O3S, and it has a molecular weight of approximately 432 g/mol, although specific sources may slightly vary in reported molecular weight due to rounding or slight differences in calculation methods.
Structural Features and Chemical Reactivity
The structural arrangement of this compound includes:
-
Pyrrole Ring: A five-membered nitrogen-containing heterocycle.
-
Sulfonyl Group: Derived from 4-fluorophenyl, enhancing electrophilic character and susceptibility to nucleophilic attacks.
-
Allyl Group (Prop-2-en-1-yl): Contributes to the compound's reactivity and potential for further modification.
-
Fluorinated Benzamide Moiety: Increases lipophilicity and potentially enhances biological activity.
The presence of fluorine atoms in both the benzamide and sulfonyl groups enhances the compound's lipophilicity, which can influence its biological activity and pharmacokinetic properties.
Synthesis and Potential Applications
The synthesis of such compounds typically involves multiple steps, including the formation of the pyrrole ring, introduction of the sulfonyl group, and attachment of the benzamide moiety. The specific synthesis route may vary depending on the starting materials and desired intermediates.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-{3-[Sulfonamido]-pyrrolidine} | Sulfonamide group attached to a pyrrolidine ring | Simpler structure without fluorination |
| 4-Fluoro-N-benzoyl-pyrrole | Fluorinated aromatic ring attached to a pyrrole | Lacks sulfonamide functionality |
| 5-Methyl-N-(pyridinoyl)-pyrrole | Pyrrole with a pyridine substituent | Different nitrogen heterocycles influence reactivity |
These compounds highlight the diversity within related chemical classes and the unique characteristics of 4-fluoro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume